(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
Overview
Description
(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile is an organic compound with the molecular formula C7H9N3. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pyrazole derivatives. This compound is characterized by its pyrazole ring substituted with two methyl groups at positions 3 and 5, and an acetonitrile group at position 1.
Mechanism of Action
Target of Action
It has been used as a corrosion inhibitor for mild steel in acidic solutions . It’s also been used in the synthesis of various organic compounds .
Mode of Action
The compound acts as a corrosion inhibitor by forming a protective layer on the surface of the metal, reducing the incidence of corrosion . It’s also been used in organic synthesis, participating in various reactions .
Biochemical Pathways
Its role in organic synthesis suggests it may participate in various chemical reactions and pathways .
Pharmacokinetics
Its physical properties such as molecular weight (13517 g/mol) and solid form at room temperature are known .
Result of Action
The primary result of the action of (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is the inhibition of corrosion in metals, specifically mild steel . In organic synthesis, it serves as an intermediate in the formation of various organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its effectiveness as a corrosion inhibitor is tested in acidic environments . Additionally, its use in organic synthesis often requires specific reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 3,5-dimethylpyrazole with an appropriate aldehyde or ketone, followed by dehydration to yield the final product . One common method involves the use of 3,5-dimethylpyrazole and acetonitrile in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) at reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium (VI) oxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,5-Dimethylpyrazole: Similar in structure but lacks the acetonitrile group.
1H-Pyrazole-1-acetonitrile: Similar but without the methyl substitutions at positions 3 and 5.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of the acetonitrile group.
Uniqueness: (3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both the dimethyl substitutions and the acetonitrile group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-6-5-7(2)10(9-6)4-3-8/h5H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNELIHKNMZMNLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640814 | |
Record name | (3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134684-85-7 | |
Record name | (3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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